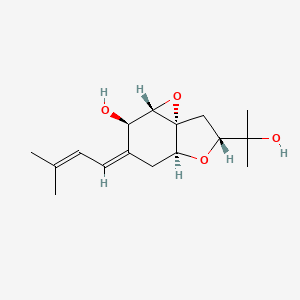

Pestalotheol C

Description

Significance of Endophytic Fungi as Biosynthetic Sources of Bioactive Metabolites

Endophytic fungi represent a significant and largely untapped reservoir of novel chemical diversity. mdpi.comfrontiersin.org The unique symbiotic relationship they share with their host plants is thought to drive the production of a wide range of secondary metabolites. mdpi.comufmg.br These compounds are not essential for the primary growth of the fungi but are believed to play a crucial role in the host-fungus interaction, potentially offering protection against pathogens, herbivores, and other environmental stresses. mdpi.comfrontiersin.org

The bioactive metabolites produced by endophytic fungi are structurally diverse, encompassing chemical classes such as alkaloids, terpenoids, polyketides, flavonoids, and steroids. mdpi.comfrontiersin.orgufmg.br This chemical richness translates into a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, antioxidant, and immunosuppressive properties. mdpi.comufmg.brnih.gov The discovery of the anticancer drug paclitaxel (B517696) (Taxol®) from the endophytic fungus Taxomyces andreanae was a landmark event that significantly spurred interest in these microorganisms as a source for drug discovery. ufmg.brnih.govbohrium.com Consequently, endophytic fungi are now considered microbial factories with immense potential for the pharmaceutical, agricultural, and biotechnological industries. mdpi.comauctoresonline.org

Overview of the Pestalotiopsis Genus in Secondary Metabolite Production

The genus Pestalotiopsis has distinguished itself as a particularly prolific and "creative" producer of bioactive secondary metabolites. auctoresonline.orgtandfonline.com Fungi from this genus are widely distributed in tropical and temperate regions and are commonly isolated as endophytes from a variety of plant species. mdpi.com The discovery that a species of Pestalotiopsis could produce the anticancer agent taxol significantly elevated the scientific interest in this genus. auctoresonline.orgresearchgate.net

Since that initial discovery, chemical investigations into various Pestalotiopsis species have led to the isolation and characterization of hundreds of secondary metabolites. mdpi.comresearchgate.net These compounds exhibit a remarkable diversity of chemical scaffolds, including isocoumarin (B1212949) derivatives, terpenoids, chromones, quinones, and chlorinated benzophenones. researchgate.netresearchgate.net Many of these metabolites have demonstrated significant biological activities, such as antifungal, antibacterial, antiviral, and cytotoxic effects. auctoresonline.orgmdpi.comresearchgate.net For instance, a crude extract from Pestalotiopsis fici displayed cytotoxic effects against human tumor cell lines and an inhibitory effect on HIV-1 replication. tandfonline.com This has solidified the Pestalotiopsis genus as a key target for the discovery of novel, biologically active natural products. researchgate.netmdpi.com

Historical Context of Pestalotheol C Discovery and Initial Characterization

Pestalotheol C was first isolated from the endophytic fungus Pestalotiopsis theae. ebi.ac.ukresearchgate.netnih.gov This fungus was obtained from an unidentified tree on Jianfeng Mountain in China. chesci.comjetir.org The discovery was part of a broader investigation into the secondary metabolites of P. theae, which also led to the identification of other related compounds, Pestalotheols A, B, and D. ebi.ac.ukresearchgate.netnih.gov

The structure of Pestalotheol C was determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. ebi.ac.ukresearchgate.netnih.gov The absolute configuration of the molecule was assigned through the application of the modified Mosher method. ebi.ac.ukresearchgate.netnih.gov Initial bioassays of the isolated compounds revealed that Pestalotheol C exhibited an inhibitory effect on the replication of HIV-1 LAI in C8166 cells, with an EC50 value of 16.1 μM. nih.govebi.ac.ukresearchgate.net This finding highlighted Pestalotheol C as a bioactive metabolite with potential for further investigation in the context of antiviral research. researchgate.netjetir.org

Detailed Research Findings

The isolation and characterization of Pestalotheol C and its related compounds from Pestalotiopsis theae have been a subject of detailed study. The table below summarizes the key findings related to the Pestalotheol family of compounds.

| Compound | Source Organism | Molecular Formula | Key Structural Features | Bioactivity | Reference |

| Pestalotheol A | Pestalotiopsis theae | C15H24O3 | - | - | ebi.ac.ukresearchgate.net |

| Pestalotheol B | Pestalotiopsis theae | C15H22O3 | - | - | ebi.ac.ukresearchgate.net |

| Pestalotheol C | Pestalotiopsis theae | C15H22O4 | Heterocyclic, 3-Ring | Inhibits HIV-1 LAI replication (EC50 = 16.1 μM) | ebi.ac.ukresearchgate.netnih.gov |

| Pestalotheol D | Pestalotiopsis theae | C15H22O4 | - | - | ebi.ac.ukresearchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C16H24O4 |

|---|---|

Molecular Weight |

280.36 g/mol |

IUPAC Name |

(1R,3S,4R,5Z,7S,9R)-9-(2-hydroxypropan-2-yl)-5-(3-methylbut-2-enylidene)-2,8-dioxatricyclo[5.3.0.01,3]decan-4-ol |

InChI |

InChI=1S/C16H24O4/c1-9(2)5-6-10-7-11-16(14(20-16)13(10)17)8-12(19-11)15(3,4)18/h5-6,11-14,17-18H,7-8H2,1-4H3/b10-6-/t11-,12+,13+,14-,16+/m0/s1 |

InChI Key |

FWSQMPDAXKALDF-MXRRJLFPSA-N |

Isomeric SMILES |

CC(=C/C=C\1/C[C@H]2[C@]3(C[C@@H](O2)C(C)(C)O)[C@H]([C@@H]1O)O3)C |

Canonical SMILES |

CC(=CC=C1CC2C3(CC(O2)C(C)(C)O)C(C1O)O3)C |

Synonyms |

pestalotheol C |

Origin of Product |

United States |

Origin, Isolation, and Structural Characterization of Pestalotheol C

Fungal Host Identification and Isolation Methodology

The isolation of Pestalotheol C is intrinsically linked to its microbial producer, the endophytic fungus Pestalotiopsis theae. Endophytes reside within the living tissues of plants in a symbiotic relationship that does not cause apparent disease to the host. journalcra.com

Pestalotheol C was first identified from cultures of an isolate of the plant endophytic fungus Pestalotiopsis theae. researchgate.netacs.orgnih.gov This specific fungal strain was sourced from an unidentified tree located on Jianfeng Mountain in China. researchgate.netjapsonline.com Pestalotiopsis theae is recognized as an economically significant species, particularly in major tea-growing regions, and is frequently isolated as an endophyte. researchgate.net

The genus Pestalotiopsis is known for its wide distribution and for producing a remarkable diversity of secondary metabolites. nih.govd-nb.info While the initial discovery of Pestalotheol C was linked to the specific Chinese specimen, related fungi have been isolated from other unique ecosystems. For instance, a strain of Pseudopestalotiopsis theae (a taxonomically revised name for Pestalotiopsis theae) was isolated from the roots of the mangrove plant Rhizophora racemosa in Lagos, Nigeria, which was found to produce other novel pestalotheols. nih.gov

The production of Pestalotheol C requires the cultivation of the host fungus, Pestalotiopsis theae, under controlled laboratory conditions. Fungal isolates are typically grown on a suitable culture medium to generate sufficient biomass for the extraction of secondary metabolites. researchgate.netnih.gov

The general workflow involves the following steps:

Cultivation: The fungus can be grown in either liquid or solid culture media. nih.gov Common methods include fermentation in liquid Potato Dextrose Broth (PDB) at a controlled temperature (e.g., 28°C) for several weeks with agitation to ensure aeration and growth. nih.gov Alternatively, solid-state fermentation on substrates like rice medium is also an effective method for cultivating this class of fungi. nih.gov

Extraction: Following the incubation period, the fungal broth and/or mycelium are harvested. The secondary metabolites are then extracted from the culture using organic solvents. nih.gov A common procedure involves solvent-solvent extraction, where a solvent such as ethyl acetate (B1210297) is mixed with the fungal broth. The organic layer, containing the desired compounds, is then separated and concentrated under reduced pressure to yield a crude extract. nih.gov

Purification: The crude extract, a complex mixture of various compounds, undergoes further purification through various chromatographic techniques. These methods, such as column chromatography and high-performance liquid chromatography (HPLC), are used to separate the individual metabolites, leading to the isolation of pure Pestalotheol C.

Spectroscopic Elucidation of Pestalotheol C Structure

The precise molecular structure of Pestalotheol C was determined through comprehensive spectroscopic analysis. These techniques are essential for mapping the connectivity of atoms and defining the three-dimensional arrangement of the molecule. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy was the primary tool used to elucidate the planar structure and relative configuration of Pestalotheol C. researchgate.netacs.orgnih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments was employed to piece together the molecular puzzle. nih.govresearchgate.net

Analysis of the 1H and 13C NMR spectra provided initial information on the types and number of protons and carbon atoms present. More advanced 2D NMR techniques were then used to establish correlations:

COSY (Correlation Spectroscopy): This experiment identified proton-proton (¹H-¹H) spin coupling systems within the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique revealed long-range correlations between protons and carbons (typically over two to three bonds), which was crucial for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment established the relative stereochemistry of the molecule by identifying protons that are close to each other in space. acs.org For Pestalotheol C, NOESY correlations between specific protons indicated their orientation on the same or opposite faces of the ring system. acs.org

The relative configuration was further supported by analyzing the proton-proton coupling constants (J-values). For example, large coupling constants between certain adjacent protons suggested a trans-diaxial relationship. acs.org

Table 1: Key 1H NMR Coupling Constants for the Structural Analysis of Pestalotheol C acs.org

| Interacting Protons | Coupling Constant (J) in Hz | Inferred Relationship |

| H-8a and H-9 | 12 Hz | trans |

| H-2 and H-3a | 9.4 Hz | trans |

While NMR can determine the relative configuration of stereocenters, establishing the absolute configuration requires a method that can differentiate between enantiomers. For Pestalotheol C, its absolute configuration was assigned using the modified Mosher method. researchgate.netacs.orgnih.gov

This established chemical procedure involves the following:

Esterification: The secondary alcohol groups in Pestalotheol C are reacted with two chiral derivatizing agents, typically the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetyl (MTPA) chloride. This reaction produces two different diastereomeric MTPA esters. acs.org

NMR Analysis: The ¹H NMR spectra of both the (R)-MTPA ester and the (S)-MTPA ester are recorded.

Chemical Shift Comparison: The chemical shift values (δ) of the protons near the newly formed ester linkage are compared for the two diastereomers. The differences in these chemical shifts (Δδ = δS - δR) are calculated. acs.orgresearchgate.net

Configuration Assignment: By analyzing the pattern of positive and negative Δδ values for protons on either side of the stereocenter, the absolute configuration (R or S) of that center can be definitively assigned. researchgate.net This technique was successfully applied to determine the absolute stereochemistry of Pestalotheol C. researchgate.netacs.org

Structural Relationships within the Pestalotheol Class

Pestalotheol C is a member of a broader family of related natural products known as the pestalotheols. ontosight.ai These compounds are all produced by Pestalotiopsis fungi and share a common structural scaffold but exhibit variations in their stereochemistry and functional group substitutions.

Pestalotheols A, B, and D were isolated along with Pestalotheol C from the same fungal strain. researchgate.netacs.org Pestalotheol A, for example, shares a very similar core structure, the absolute configuration of which was also determined by the modified Mosher method and ultimately confirmed by X-ray crystallography. researchgate.netacs.org Further research on related fungi has led to the discovery of additional analogues, such as Pestalotheols I through Q, which feature different patterns of hydroxylation and acetylation. nih.gov This structural diversity within the pestalotheol class highlights the metabolic plasticity of the producing fungi.

Comparative Analysis with Co-isolated Pestalotheols (e.g., A, B, and D)

Pestalotheol C was discovered and isolated alongside three other related metabolites: Pestalotheol A, Pestalotheol B, and Pestalotheol D. researchgate.net These compounds share a common core chemical scaffold, indicative of a shared biosynthetic origin, but differ in their functional groups and stereochemistry. A comparative analysis reveals specific structural distinctions among these co-isolated analogues.

Pestalotheol A, B, C, and D are all part of the same family of metabolites produced by Pestalotiopsis theae. researchgate.net The structural variations among them are subtle yet significant, primarily involving differences in hydroxylation and the stereochemical arrangement at chiral centers. researchgate.netd-nb.infouni-duesseldorf.de These modifications contribute to the chemical diversity observed within this group of fungal metabolites.

Table 2: Structural Comparison of Pestalotheols A, B, C, and D

| Compound | Molecular Formula | Key Structural Features | Reference |

| Pestalotheol A | C₁₆H₂₄O₅ | Contains an additional hydroxyl group compared to Pestalotheol B. d-nb.info | researchgate.netd-nb.info |

| Pestalotheol B | C₁₆H₂₄O₄ | Structurally similar to Pestalotheol A but lacks a specific hydroxyl group. d-nb.info | researchgate.netd-nb.info |

| Pestalotheol C | C₁₆H₂₄O₄ | Isomeric with Pestalotheol B, differing in stereochemistry. researchgate.netebi.ac.uk | researchgate.netebi.ac.uk |

| Pestalotheol D | C₁₆H₂₂O₄ | Features a ketone functional group instead of a hydroxyl group present in other analogues. d-nb.infouni-duesseldorf.de | researchgate.netd-nb.infouni-duesseldorf.de |

Polyketide Classification and Analogues Derived from Related Fungi

Pestalotheol C belongs to the broad class of natural products known as polyketides. d-nb.infouni-duesseldorf.de Polyketides are secondary metabolites produced by bacteria, fungi, plants, and certain marine animals. They are synthesized through the stepwise condensation of acetyl-CoA and/or malonyl-CoA subunits in a process that bears a strong resemblance to fatty acid synthesis. The fungal genus Pestalotiopsis is a particularly rich source of structurally diverse polyketide derivatives. researchgate.netd-nb.info

The chemical investigation of fungi from the genus Pestalotiopsis has led to the isolation of numerous other polyketide analogues beyond the pestalotheols. These compounds exhibit a wide range of chemical architectures, from relatively simple structures to complex, highly functionalized molecules. Examples of other metabolites isolated from Pestalotiopsis species include:

Pestalotiones: A series of xanthone (B1684191) and diphenyl ether derivatives isolated from Pestalotiopsis theae. mdpi.com

Pestalachlorides: Chlorinated benzophenone (B1666685) derivatives found in Pestalotiopsis species. nih.gov

Pestaloficiols: Structurally related polyketides also isolated from Pestalotiopsis. d-nb.info

The consistent discovery of novel polyketides from Pestalotiopsis underscores the significant biosynthetic potential of this fungal genus and highlights it as a valuable resource for natural product research. researchgate.net

Biosynthetic Pathways of Pestalotheol C

Proposed Polyketide Synthase (PKS) Origins and Mechanistic Hypotheses

The carbon skeleton of Pestalotheol C is characteristic of a meroterpenoid, a class of natural products derived from both the polyketide and terpenoid pathways. The core of the molecule is hypothesized to originate from a polyketide chain assembled by a Polyketide Synthase (PKS) enzyme. d-nb.inforesearchgate.net Fungal PKSs are large, multi-domain enzymes that catalyze the iterative condensation of small carboxylic acid units, typically Acetyl-CoA as a starter unit and Malonyl-CoA as an extender unit, to form a linear poly-β-keto chain. wikipedia.orgrasmusfrandsen.dk

The biosynthesis of related metabolites in the genus Pestalotiopsis is often attributed to PKS activity. d-nb.infotandfonline.com For Pestalotheol C, it is proposed that a specific PKS synthesizes a polyketide intermediate. This linear chain then likely undergoes a series of enzyme-catalyzed or spontaneous cyclization reactions, including a possible intramolecular Diels-Alder reaction, a common mechanism in the biosynthesis of complex fungal metabolites, to form the foundational cyclic architecture. tandfonline.comtandfonline.com Following the initial cyclization, the structure is further modified by the incorporation of a prenyl group, derived from the terpenoid pathway, leading to the final complex scaffold of Pestalotheol C. While this general framework is widely accepted, the specific PKS involved and the precise sequence of cyclization and rearrangement reactions remain subjects of ongoing scientific investigation. ontosight.ai

Enzymatic Steps and Precursor Incorporation in Pestalotheol C Biogenesis

The biogenesis of Pestalotheol C requires a coordinated sequence of enzymatic transformations. Although direct experimental evidence from precursor incorporation studies on Pestalotheol C is not extensively documented in the literature, the pathway can be inferred from the principles of fungal secondary metabolite biosynthesis. researchgate.netslu.se

The key enzymatic steps are proposed to include:

Polyketide Chain Assembly: An iterative Type I PKS enzyme utilizes Acetyl-CoA as a starter unit and several molecules of Malonyl-CoA as extender units to construct the polyketide backbone. wikipedia.org

Terpenoid Precursor Synthesis: Concurrently, the fungus synthesizes the five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), via the mevalonic acid (MVA) pathway, which is the standard route in fungi. slu.seuniversiteitleiden.nl

Prenylation: A prenyltransferase enzyme catalyzes the attachment of a DMAPP-derived C5 unit to the polyketide-derived core, a crucial step in forming the meroterpenoid structure.

Post-PKS Tailoring: After the main skeleton is formed, a series of tailoring enzymes, such as oxidoreductases (e.g., P450 monooxygenases) and cyclases, perform modifications like hydroxylations, epoxidations, and further cyclizations to yield the final, stereochemically defined structure of Pestalotheol C. wikipedia.org

The proposed precursors and key enzyme classes are summarized in the tables below.

Table 1: Proposed Precursors for Pestalotheol C Biosynthesis

| Precursor | Biosynthetic Origin | Role in Pestalotheol C Structure |

|---|---|---|

| Acetyl-CoA | Primary Metabolism | Starter unit for the polyketide chain |

| Malonyl-CoA | Carboxylation of Acetyl-CoA | Extender units for polyketide chain elongation |

Table 2: Proposed Enzyme Classes in Pestalotheol C Biosynthesis

| Enzyme Class | Proposed Function |

|---|---|

| Polyketide Synthase (PKS) | Assembly of the core polyketide backbone |

| Prenyltransferase | Attachment of the terpenoid-derived side chain |

| Oxidoreductases (e.g., P450s) | Hydroxylation and other oxidative modifications |

Genetic Basis of Biosynthesis in Pestalotiopsis theae and Related Endophytes

In fungi, the genes encoding the enzymes for a specific secondary metabolite pathway are typically organized into a contiguous block on the chromosome known as a Biosynthetic Gene Cluster (BGC). wikipedia.orgnih.gov This co-localization facilitates the coordinated regulation of the entire pathway. A putative BGC for Pestalotheol C in Pestalotiopsis theae would be expected to contain the gene for the core PKS, a prenyltransferase, various tailoring enzymes, and potentially a transport protein and a transcriptional regulator.

While BGCs for other metabolites, such as pestheic acid, have been identified in related Pestalotiopsis species like P. fici, the specific gene cluster responsible for Pestalotheol C production in P. theae has not yet been reported in the scientific literature. mdpi.comnih.gov The identification of this BGC is a key goal for future research. Modern genome mining techniques, coupled with transcriptomic analysis of P. theae under different culture conditions, are powerful tools to uncover novel BGCs. nih.govmdpi.com Elucidating the genetic basis of Pestalotheol C biosynthesis would not only confirm the proposed pathway but also open the door for heterologous expression and metabolic engineering to produce novel analogues or improve yields of this valuable compound. ontosight.ai

Biological Activities of Pestalotheol C

Antiviral Activity Investigations

Research into the antiviral potential of Pestalotheol C has centered on its ability to curb the replication of HIV-1.

Inhibition of Human Immunodeficiency Virus Type 1 (HIV-1) Replication in Cell-Based Assays

Pestalotheol C has been identified as an inhibitor of HIV-1 replication in cellular models. researchgate.net Studies have shown that this compound, derived from an endophytic fungus found on an unidentified tree on Jianfeng Mountain in China, possesses anti-HIV properties. researchgate.netnih.gov The investigation of natural products from sources like endophytic fungi is a significant area of research for discovering novel antiviral agents. nih.gov The antiviral potential of compounds produced by endophytes is a promising field, although it is still in its early stages. unizik.edu.ng

In Vitro Efficacy against Specific HIV-1 Strains (e.g., LAI strain)

The inhibitory effect of Pestalotheol C has been specifically demonstrated against the HIV-1 LAI strain. researchgate.netacs.org In C8166 cells, a human T-cell line, Pestalotheol C displayed an inhibitory effect on the replication of this viral strain. researchgate.netacs.org

The efficacy of Pestalotheol C in these in vitro assays is quantified by its half-maximal effective concentration (EC₅₀) and its 50% cytotoxic concentration (CC₅₀). The EC₅₀ value represents the concentration of the compound required to inhibit 50% of the viral replication.

| Parameter | Value | Cell Line | Virus Strain |

| EC₅₀ | 16.1 µM | C8166 | HIV-1 LAI |

| CC₅₀ | 163 µM | C8166 | N/A |

| Selectivity Index (SI) | 10.1 | N/A | N/A |

The selectivity index (SI), which is the ratio of CC₅₀ to EC₅₀, provides a measure of the compound's specificity for antiviral activity versus cellular toxicity. An SI of 10.1 indicates that the concentration required for antiviral activity is approximately ten times lower than the concentration that causes significant cell death. acs.org

Potential Enzyme Inhibitory Effects

The mechanism by which Pestalotheol C exerts its antiviral effects may involve the inhibition of specific enzymes crucial for the viral life cycle.

Context within Endophyte-Derived Enzyme Inhibitors in Drug Discovery

Endophytic fungi are recognized as a rich source of bioactive secondary metabolites, including a variety of enzyme inhibitors. researchgate.net These microorganisms have yielded lead molecules with diverse therapeutic applications. researchgate.net The discovery of potent enzyme inhibitors from endophytes, such as those targeting HIV-1 protease, highlights the potential of these organisms in drug discovery. chesci.comnih.gov The exploration of endophytes for novel enzyme inhibitors is a significant facet of natural product research. researchgate.net

Hypothesized Molecular Targets in Viral Replication Processes

While the precise molecular target of Pestalotheol C has not been definitively identified, its inhibitory action on HIV-1 replication suggests potential interaction with key viral enzymes. The HIV replication cycle relies on several viral enzymes, including reverse transcriptase, integrase, and protease, which are common targets for antiretroviral drugs. nih.govscielo.org.co Small molecules can inhibit viral replication by targeting various stages, such as viral uncoating, assembly, or the function of viral proteins like the capsid. nih.govplos.org It is hypothesized that Pestalotheol C may interfere with one or more of these essential viral processes. nih.gov Further research is needed to elucidate the specific molecular interactions and the exact mechanism of inhibition.

Molecular Mechanisms of Action for Pestalotheol C

Elucidation of Antiviral Mechanism(s) at the Cellular and Subcellular Levels

Research has shown that Pestalotheol C exhibits an inhibitory effect on the replication of HIV-1 LAI in C8166 cells, a T-lymphocyte cell line. researchgate.netebi.ac.uk This indicates that the compound interferes with the viral life cycle within the host cell. The primary mechanism identified is the inhibition of viral replication, which prevents the virus from multiplying and spreading to other cells. researchgate.netebi.ac.uk

The antiviral activity of compounds derived from endophytic fungi can be multifaceted. mdpi.com While the precise subcellular targets of Pestalotheol C are not fully elucidated in the provided search results, the general mechanisms of antiviral agents can involve various stages of the viral life cycle. These can include inhibiting viral entry into the host cell, blocking the reverse transcription process, interfering with the integration of viral DNA into the host genome, or preventing the assembly and release of new virus particles. mdpi.comnih.govnih.gov For instance, some fungal metabolites have been found to inhibit HIV-1 protease, a crucial enzyme for viral maturation. researchgate.net

The investigation into Pestalotheol C's antiviral action has laid the groundwork for further exploration into its specific molecular interactions. The ability to suppress viral replication within host cells is a key characteristic of effective antiviral agents. mdpi.com

Interaction with Host Cellular Pathways and/or Viral Components

The interaction between a virus and its host cell is a complex process involving the hijacking of host cellular machinery by the virus for its own replication. mdpi.com Antiviral compounds can act by either directly targeting viral components or by modulating host cellular pathways that are essential for viral propagation. mdpi.com

In the case of Pestalotheol C, its demonstrated inhibitory effect on HIV-1 LAI replication in C8166 cells points to an interaction with either a viral component or a host factor critical for the virus. researchgate.netebi.ac.uk While the specific molecular target of Pestalotheol C is not explicitly identified in the available literature, it is known that endophytic fungi produce a diverse array of secondary metabolites that can interact with various cellular targets. nih.govresearchgate.net

The host's immune response and cellular signaling pathways are often manipulated by invading pathogens. mdpi.combiorxiv.org It is plausible that Pestalotheol C could interfere with these interactions. For example, some antiviral agents work by preventing the virus from binding to host cell receptors, thereby blocking the initial step of infection. nih.govnih.gov Others might interfere with the function of viral enzymes, such as reverse transcriptase or protease, which are essential for the viral life cycle. researchgate.net The interaction of fungal metabolites with host cell components can also trigger an immune response or alter cellular processes to create an environment that is less favorable for viral replication. nih.govnih.gov

Further research is needed to pinpoint the exact molecular interactions of Pestalotheol C. Techniques such as transcriptomics and proteomics could help to identify the specific host cellular pathways and viral components that are affected by this compound, providing a more detailed understanding of its mechanism of action. mdpi.com

Synthetic Endeavors and Derivative Development of Pestalotheol C

Strategies for Chemical Synthesis or Semi-Synthesis of Pestalotheol C

As of current scientific literature, a total chemical synthesis or semi-synthesis of Pestalotheol C has not been reported. However, significant synthetic achievements have been made for its closely related diastereomer, Pestalotheol D, providing a blueprint for accessing this class of furo[2,3-g]chromene natural products.

The synthesis of (R)-(-)-Pestalotheol D was successfully accomplished, a milestone that also served to confirm the absolute stereochemistry of the natural product. researchgate.netnih.gov A key strategic element in the synthesis of the Pestalotheol core is the Claisen rearrangement of a meta-allyloxy aryl ketone. nih.gov Researchers found that the electron-withdrawing nature of the ketone group significantly influences the regioselectivity of the rearrangement, directing it to the more sterically hindered ortho position. nih.gov

To overcome this challenge and achieve the desired regiochemistry for the Pestalotheol D skeleton, a novel modification was developed. By converting the ketone into a triisopropylsilyl (TIPS) enol ether, the electronic effect of the carbonyl group was negated. This conversion dramatically reversed the regioselectivity of the Claisen rearrangement, favoring the formation of the correct chromene ring system. researchgate.netnih.gov This strategic maneuver was pivotal for the successful and short synthesis of (-)-pestalotheol D. researchgate.net The use of Density Functional Theory (DFT) calculations was instrumental in understanding the electronic and steric effects governing the outcome of this key reaction. nih.gov These synthetic strategies and computational insights developed for Pestalotheol D represent the current state-of-the-art approach that could be adapted for a future total synthesis of Pestalotheol C.

Generation and Characterization of Pestalotheol C Derivatives

The exploration of Pestalotheol C derivatives has primarily focused on the isolation and characterization of naturally occurring analogs from fungal sources, rather than extensive synthetic modification programs. These natural derivatives provide initial insights into the structure-activity relationships (SAR) of this compound class.

Exploration of Synthetic Structural Modifications to Enhance Bioactivity

Direct synthetic modifications of the Pestalotheol C structure to enhance its bioactivity are not extensively documented in current research. The primary method for "generating" derivatives has been the continued investigation of metabolites from Pestalotiopsis species. This has led to the isolation of a series of related compounds, including Pestalotheols A, B, and D, which were discovered alongside Pestalotheol C. researchgate.net

Pestalotheol C is noted for its inhibitory effect on HIV-1 LAI replication in C8166 cells, with a reported EC50 value of 16.1 μM. researchgate.netnih.gov The bioactivities of its co-isolated analogs (A, B, and D) were not specified in the initial reports. nih.gov More recent research on the endophytic fungus Pseudopestalotiopsis theae has expanded this family of compounds significantly, leading to the isolation of new derivatives named Pestalotheols I through Q. nih.gov

Initial bioactivity screening of these newer, naturally-derived analogs revealed that some possess cytotoxic properties. For instance, Pestalotheol P (compound 8 in the study) and Pestalotheol Q (compound 9) were tested for cytotoxicity, although significant activity was primarily noted for other co-isolated compounds (cytosporins). nih.govresearchgate.net This exploration of naturally produced analogs represents the foundational stage of SAR, highlighting which parts of the molecular scaffold are tolerant to modification by the fungus's biosynthetic machinery.

| Compound | Source Organism | Key Structural Difference from Pestalotheol C | Reported Biological Activity | Reference |

|---|---|---|---|---|

| Pestalotheol C | Pestalotiopsis theae | - | Anti-HIV-1 activity (EC50 = 16.1 μM) | researchgate.netnih.gov |

| Pestalotheol A | Pestalotiopsis theae | Additional hydroxyl group | Activity not specified in initial report | researchgate.netnih.gov |

| Pestalotheol B | Pestalotiopsis theae | Lacks a hydroxyl group | Activity not specified in initial report | researchgate.netnih.gov |

| Pestalotheol D | Pestalotiopsis theae | Diastereomer of Pestalotheol C | Activity not specified in initial report | researchgate.netnih.gov |

| Pestalotheol P | Pseudopestalotiopsis theae | Analog of Pestalotheol A with additional hydroxyl group | Evaluated for cytotoxicity | nih.govresearchgate.net |

| Pestalotheol Q | Pseudopestalotiopsis theae | Acetylated analog of Pestalotheol A | Evaluated for cytotoxicity | nih.govresearchgate.net |

Role of in silico Derivatization and Computational Chemistry in Analog Design

The application of in silico derivatization and computational chemistry specifically for the design of Pestalotheol C analogs has not been detailed in published research. However, these computational tools are widely used in medicinal chemistry to accelerate drug discovery and are highly relevant for the future development of Pestalotheol C as a lead compound. collaborativedrug.comscribd.com

Computational approaches can guide the design of new analogs by predicting their biological activity and physicochemical properties before they are synthesized. spu.edu.sy This process, known as quantitative structure-activity relationship (QSAR) modeling, uses mathematical models to correlate a compound's structure with its potency. scribd.com For a potential lead like Pestalotheol C, in silico tools could be used to:

Design virtual libraries: Generate a large number of virtual derivatives by modifying different functional groups on the Pestalotheol C scaffold.

Predict bioactivity: Use docking simulations to predict how these virtual analogs might bind to a biological target, such as the HIV-1 reverse transcriptase or protease.

Optimize properties: Calculate important drug-like properties (e.g., lipophilicity, solubility) to prioritize the synthesis of analogs with a higher probability of success.

While these methods have not been applied to Pestalotheol C directly, their utility has been demonstrated for other complex fungal metabolites. For instance, computational docking and molecular dynamics simulations were used to investigate derivatives of pestalachlorides, other metabolites from Pestalotiopsis, as potential viral inhibitors. researchgate.net Furthermore, as mentioned previously, DFT calculations were essential in understanding and planning the synthetic route for Pestalotheol D, showcasing the power of computational chemistry in solving complex synthetic challenges within this specific family of natural products. nih.gov These examples underscore the immense potential of applying computational chemistry to guide the rational design and synthesis of novel Pestalotheol C analogs with improved anti-HIV potency or other desirable biological activities.

Structure Activity Relationship Sar Studies of Pestalotheol C and Analogs

Identification of Key Structural Features Critical for Antiviral Activity

A detailed experimental breakdown of the specific structural moieties of Pestalotheol C essential for its anti-HIV activity is not extensively documented in available research. Generally, for polyketide compounds of this nature, key features such as the stereochemistry of the core ring system (the decalin core), the length and saturation of the alkyl side chain, and the position and orientation of hydroxyl groups are considered critical for target binding and biological activity. However, without specific studies involving analogs or computational modeling of Pestalotheol C, any statements on which of these features are definitively critical for its antiviral action would be speculative.

Comparative SAR Analysis with Other Biologically Active Pestalotheols and Polyketides

While other related compounds such as Pestalotheols A, B, and D have been isolated alongside Pestalotheol C, a comparative SAR analysis focusing on antiviral activity is not available. A comparative analysis would require SAR data for each of the compounds to identify common structural features necessary for the antiviral effect. Without a foundational understanding of the SAR for Pestalotheol C itself, a meaningful comparison with other polyketides to determine shared pharmacophores for antiviral activity cannot be accurately constructed.

Ecological Significance and Biotechnological Implications of Pestalotheol C Production

Ecological Role of the Producing Fungus, Pestalotiopsis theae, within its Host Plant

The fungus Pestalotiopsis theae is a versatile microorganism known for its varied interactions with host plants. researchgate.net Primarily recognized as an endophyte, it resides within the tissues of its host without causing any apparent harm. mdpi.com However, under certain conditions, it can also act as a plant pathogen, causing diseases such as grey blight in tea (Camellia sinensis). cabidigitallibrary.org This dual lifestyle is a common trait among species in the Pestalotiopsis genus, which can colonize a wide array of plant tissues including leaves, stems, bark, roots, and fruits. mdpi.com

Pestalotiopsis theae has been isolated from a diverse range of host plants beyond its well-known association with Camellia sinensis. This broad host range suggests a high degree of adaptability and complex ecological interactions.

Table 1: Documented Host Plants for Pestalotiopsis theae

| Host Genus | Common Name | Reference |

|---|---|---|

| Camellia | Tea | cabidigitallibrary.org |

| Cocos | Coconut | cabidigitallibrary.org |

| Diospyros | Persimmon | cabidigitallibrary.org |

| Elaeis | Oil Palm | cabidigitallibrary.org |

| Gossypium | Cotton | cabidigitallibrary.org |

| Mangifera | Mango | cabidigitallibrary.org |

| Syzgium | Syzygium | cabidigitallibrary.org |

Broader Context of Fungal Endophyte Ecology and Chemical Interactions

Fungal endophytes are a ubiquitous and diverse group of microorganisms that live asymptomatically within plant tissues. frontiersin.org The interactions between endophytes and their hosts are multifaceted, ranging from mutualism to antagonism. frontiersin.org These microorganisms are considered a treasure trove of novel natural products, producing a vast arsenal (B13267) of secondary metabolites that mediate their ecological relationships. frontiersin.orgnih.gov These metabolites belong to various chemical classes, including alkaloids, terpenoids, steroids, and polyketides. nih.govnih.gov

The chemical compounds produced by endophytes are central to their ecological function. They can act as:

Antimicrobial Agents: Many endophytic fungi produce compounds that inhibit the growth of pathogenic fungi and bacteria, directly protecting the host plant from disease. researchgate.netfrontiersin.org This antagonistic relationship can be a key factor in maintaining plant health. frontiersin.org

Growth Promoters: Some endophytes synthesize phytohormones, such as auxins and gibberellins, which can stimulate plant growth and development. mdpi.com

Stress Tolerance Enhancers: Endophytic fungi can help their hosts withstand abiotic stresses like drought, salinity, and extreme temperatures by producing protective compounds. frontiersin.orgmdpi.com

The production of these metabolites is not static; it is influenced by the intricate chemical communications between the endophyte, its host plant, and other microorganisms sharing the same environment. frontiersin.org The presence of a pathogen, for example, can trigger the endophyte to ramp up the production of its defensive chemical arsenal. frontiersin.org This dynamic chemical interplay highlights the sophisticated co-evolution that has occurred between plants and their resident microbial communities over millions of years. nih.gov

Biotechnological Potential for Sustainable Natural Product Acquisition

Endophytic fungi, like P. theae, represent a significant and sustainable resource for the discovery and production of valuable bioactive compounds. nih.gov Harnessing these microorganisms in controlled laboratory settings, a process often referred to as a "plant biofactory," offers a promising alternative to the direct extraction of chemicals from plants, which can be slow, costly, and environmentally damaging. nih.gov The ability to cultivate the fungus and induce the production of specific metabolites like Pestalotheol C opens avenues for scalable and eco-friendly acquisition of these natural products. nih.gov

Maximizing the production of a target secondary metabolite such as Pestalotheol C from Pestalotiopsis theae requires the careful optimization of microbial fermentation conditions. frontiersin.org The biosynthesis of secondary metabolites is highly sensitive to environmental and nutritional factors. nih.gov By systematically adjusting these parameters, it is possible to significantly increase the yield of the desired compound. mdpi.com

Key parameters that are typically optimized in fungal fermentation processes include:

Medium Composition: Identifying the ideal sources and concentrations of carbon (e.g., sucrose), nitrogen (e.g., yeast extract, tryptone), and essential minerals (e.g., phosphates) is critical for maximizing metabolite production. frontiersin.orgmdpi.com

Physical Parameters: Factors such as temperature, initial pH of the medium, and agitation or aeration rates profoundly impact fungal growth and metabolic activity. mdpi.com Each fungal strain has an optimal range for these conditions.

Culture Conditions: The duration of the fermentation, the size of the initial fungal inoculum, and the volume of liquid in the fermentation vessel also play crucial roles in the final product yield. nih.govmdpi.com

Statistical methods, such as Response Surface Methodology (RSM), are often employed to efficiently explore the complex interactions between these variables and identify the optimal conditions for production. nih.govresearchgate.net

Table 2: Key Parameters for Fermentation Optimization

| Parameter | Typical Range/Effect | Reference |

|---|---|---|

| Temperature | Often optimal between 24-30°C; can affect enzyme activity and metabolite stability. | mdpi.commdpi.com |

| Initial pH | Typically optimized in the range of 4.0-7.0; affects nutrient uptake and enzyme function. | mdpi.com |

| Carbon Source | Sugars like sucrose (B13894) or glucose; concentration affects growth and secondary metabolism. | mdpi.com |

| Nitrogen Source | Yeast extract, peptone, tryptone; the C:N ratio is a critical factor. | frontiersin.org |

| Agitation/Aeration | Affects dissolved oxygen levels, crucial for aerobic fungi. | mdpi.com |

| Fermentation Time | Secondary metabolite production often peaks in the stationary phase of growth. | mdpi.com |

The discovery of compounds like Pestalotheol C from natural sources such as endophytic fungi makes a significant contribution to medicinal chemistry and drug discovery. researchgate.net Pestalotheol C possesses a unique heterocyclic, three-ring structure that represents a novel chemical scaffold. nih.gov In medicinal chemistry, a "scaffold" refers to the core structure of a molecule. mdpi.com

The identification of new scaffolds is of paramount importance for several reasons:

Expanding Chemical Diversity: Novel scaffolds provide chemists with entirely new templates for designing and synthesizing new molecules. nih.gov

Overcoming Drug Resistance: New classes of compounds based on unique scaffolds can offer new mechanisms of action, which is crucial for developing drugs that can overcome existing resistance in pathogens or cancer cells.

Inspiring New Research: The unique structure of Pestalotheol C can inspire the development of new synthetic methodologies and the exploration of its biological activities, which include an inhibitory effect on HIV-1 replication. nih.govsemanticscholar.org

Therefore, compounds isolated from endophytes like P. theae not only have potential direct applications but also serve as vital starting points for the development of future therapeutic agents by expanding the known universe of biologically relevant chemical structures. researchgate.net

Advanced Research Methodologies and Future Directions for Pestalotheol C

Omics-Based Approaches in Fungal Endophyte Research

"Omics" technologies provide a holistic view of the biological processes within an organism. nih.govjabonline.in For fungal endophytes, these tools are pivotal for exploring their metabolic capabilities and interactions with their host plants. nih.govjabonline.inscielo.br The integration of genomics, transcriptomics, proteomics, and metabolomics offers a powerful strategy to discover novel bioactive compounds and understand the complex mechanisms behind their production. nih.govjabonline.innih.gov

The genetic blueprints and functional proteins of an organism are the focus of genomics and proteomics, respectively. researchgate.net These disciplines are fundamental to deciphering the biosynthetic pathways of complex secondary metabolites like Pestalotheol C. Most genes responsible for secondary metabolite production in fungi are organized in biosynthetic gene clusters (BGCs), which often remain unexpressed or "silent" under standard laboratory conditions. researchgate.net

Genomic analysis of endophytic fungi, including species of Pestalotiopsis, reveals an abundance of genes capable of synthesizing secondary metabolites. nih.gov By sequencing the genome of Pestalotiopsis theae, the producer of Pestalotheol C, researchers can identify the specific BGC responsible for its synthesis. This cluster would likely contain genes encoding key enzymes such as polyketide synthases (PKSs) or terpene cyclases, along with tailoring enzymes (e.g., oxidoreductases, transferases) that modify the core scaffold to produce the final complex structure of Pestalotheol C.

Proteomics complements genomics by identifying the actual proteins expressed under specific conditions. frontiersin.org Quantitative proteomics techniques can compare protein expression profiles between high- and low-producing strains or under different culture conditions. frontiersin.orgmdpi.com This allows researchers to link specific enzymes to the biosynthesis of Pestalotheol C. Integrated analysis of transcriptomic (gene expression) and proteomic data is a particularly powerful approach to pinpoint the key enzymes and regulatory factors involved in the metabolic pathway. researchgate.netfrontiersin.orgnih.gov Unraveling this pathway is the first step toward bioengineering and optimizing the production of the compound.

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites within an organism. nih.gov This approach is essential for obtaining a comprehensive profile of the secondary metabolites produced by an endophytic fungus like Pestalotiopsis theae. japsonline.com Using analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, researchers can perform untargeted metabolomics to screen for a wide array of compounds produced under various culture conditions. nih.govnih.gov

This comprehensive profiling can reveal not only Pestalotheol C but also its precursors, degradation products, and other related, potentially novel, metabolites. nih.gov By comparing the metabolic profiles of the fungus grown in different media or in co-culture with other microbes, scientists can identify conditions that enhance the production of Pestalotheol C or trigger the synthesis of new bioactive compounds. nih.gov This "dereplication" strategy helps to quickly identify novel molecules and avoid the re-isolation of known substances. researchgate.net

Application of Advanced Spectroscopic and Structural Biology Techniques

Determining the precise three-dimensional structure of a bioactive compound is critical for understanding its function and for any future drug development efforts. The structure of Pestalotheol C was originally elucidated using a combination of advanced spectroscopic methods. researchgate.netebi.ac.uk

Key techniques used in the structural determination of Pestalotheol C and its analogues include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments were instrumental in determining the planar structure and relative stereochemistry of Pestalotheol C. ebi.ac.ukncl.res.in NMR is a powerful tool for elucidating the structure of molecules in solution without the need for crystallization. nanoimagingservices.com

High-Resolution Mass Spectrometry (HRMS) : This technique provides the exact molecular formula of a compound, which is a fundamental piece of information for structure elucidation. mdpi.com

X-ray Crystallography : While the structure of Pestalotheol C itself was determined by NMR, the related compound Pestalotheol A was further confirmed by X-ray crystallography. researchgate.netebi.ac.ukfigshare.com This technique provides unparalleled detail on the three-dimensional atomic arrangement but requires the formation of high-quality crystals, which can be a significant challenge for complex natural products. nanoimagingservices.comnih.gov

Modified Mosher's Method : This chemical derivatization and NMR analysis technique was used to determine the absolute configuration of stereocenters within Pestalotheol C, providing the final, complete structural assignment. researchgate.netebi.ac.ukfigshare.com

Future studies could employ techniques like cryo-electron microscopy (cryo-EM) to study Pestalotheol C in complex with its biological targets, such as viral enzymes, providing direct insight into its mechanism of action. nanoimagingservices.com

Predictive Modeling and Computational Chemistry in Activity Prediction and Drug Design

While specific computational studies on Pestalotheol C are not yet widely published, its confirmed anti-HIV activity makes it an excellent candidate for in silico analysis. researchgate.netsemanticscholar.org Predictive modeling and computational chemistry are powerful tools used to forecast the biological activity of compounds, understand their mode of action, and guide the design of more potent and specific drugs. nih.govmathworks.com

Potential computational approaches for Pestalotheol C include:

Molecular Docking : This method could be used to simulate the interaction of Pestalotheol C with the active sites of key HIV enzymes, such as reverse transcriptase or protease. Such models could predict its binding affinity and orientation, helping to explain its inhibitory effect.

Quantitative Structure-Activity Relationship (QSAR) : If a series of Pestalotheol C analogs with varying anti-HIV activities were synthesized, QSAR models could be developed. chemrxiv.org These models use statistical methods to correlate chemical structures with biological activity, enabling the prediction of activity for new, unsynthesized compounds.

Machine Learning and AI : Modern machine learning algorithms can be trained on large datasets of chemical structures and biological activities to create highly accurate predictive models. chemrxiv.org These can be used to screen virtual libraries of Pestalotheol C derivatives to identify candidates with improved therapeutic potential.

These computational methods can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds, reducing the time and cost associated with laboratory screening. nih.gov

Sustainable Production Strategies and Bioengineering Prospects

For any natural product to become a viable therapeutic, a sustainable and economically feasible production method is required. Endophytic fungi like Pestalotiopsis theae can be cultivated in large-scale fermenters to produce Pestalotheol C, offering a more sustainable alternative to harvesting from a host plant. chesci.comresearchgate.net

Several strategies can be employed to enhance production:

Fermentation Optimization : The yield of Pestalotheol C can be maximized by systematically optimizing culture conditions such as media composition, pH, temperature, and aeration. The "One Strain Many Compounds" (OSMAC) approach involves varying culture parameters to induce the production of different metabolites. scielo.br

Co-culturing : Growing P. theae alongside other microorganisms can simulate natural competition and trigger the expression of silent biosynthetic gene clusters, potentially increasing the yield of Pestalotheol C or leading to the discovery of new bioactive analogs. scielo.br

Bioengineering : A highly promising future direction involves genetic and metabolic engineering. Once the biosynthetic gene cluster for Pestalotheol C is identified through genomics, it can be transferred to a well-characterized industrial host organism, such as Saccharomyces cerevisiae (baker's yeast) or Aspergillus niger. This process, known as heterologous expression, can enable high-yield, reliable production of the compound in controlled fermentation systems. nih.gov

These approaches are key to developing a robust supply chain for Pestalotheol C for further research and potential clinical development. researchgate.net

Exploration of Novel Therapeutic and Agrochemical Applications Derived from Endophytic Metabolites

The primary reported biological activity of Pestalotheol C is its inhibitory effect against HIV-1 replication. japsonline.comsemanticscholar.orgmdpi.com However, the chemical diversity found within the Pestalotiopsis genus suggests that Pestalotheol C and its derivatives may possess other valuable biological activities. researchgate.net Fungal endophytes are a well-known source of compounds with a wide spectrum of therapeutic properties, including anticancer, antimicrobial, antioxidant, and immunosuppressive effects. researchgate.netnjpas.com.ng

Future research should involve broad bioactivity screening of Pestalotheol C against various targets, such as:

Cancer Cell Lines : Metabolites from Pestalotiopsis are known to include potent anticancer agents like paclitaxel (B517696). chesci.com

Bacterial and Fungal Pathogens : With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. mdpi.com

Other Viruses : The compound's activity against HIV suggests it could be tested against other viruses.

Beyond medicine, endophytic metabolites have significant potential in agriculture. chesci.com Compounds from Pestalotiopsis species have demonstrated potent antifungal activity against major plant pathogens. researchgate.netmdpi.com Pestalotheol C could be explored for its potential as a biopesticide, offering a more biodegradable and potentially safer alternative to synthetic chemical pesticides. mdpi.com Such natural products can also be used as adjuvants to improve the efficacy of existing agrochemical formulations. mdpi.com

Q & A

Q. What are the established methods for isolating and characterizing Pestalotheol C from natural sources?

Pestalotheol C is typically isolated via solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques like column chromatography (silica gel, Sephadex LH-20) and HPLC. Structural elucidation relies on spectroscopic methods:

- NMR (¹H, ¹³C, 2D experiments like COSY, HMBC) to determine carbon skeleton and functional groups .

- Mass spectrometry (HR-ESI-MS) for molecular formula confirmation .

- X-ray crystallography (if crystals are obtainable) for absolute configuration . Reproducibility requires detailed protocols, including solvent ratios, column parameters, and instrument settings, as per Beilstein Journal guidelines .

Q. How can researchers design initial bioactivity assays for Pestalotheol C?

Prioritize in vitro assays aligned with hypothesized mechanisms (e.g., antimicrobial, anticancer):

- Dose-response curves (IC₅₀/EC₅₀ calculations) using standardized cell lines or microbial strains .

- Control groups : Negative (solvent-only) and positive (reference drugs like amphotericin B for antifungal assays) .

- Statistical validation : Triplicate experiments with ANOVA or t-tests to confirm significance (p < 0.05) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for Pestalotheol C?

Contradictions may arise from:

- Strain/population variability : Test across multiple cell lines (e.g., cancer vs. non-cancer) or microbial strains .

- Experimental design : Compare protocols for solvent choice (DMSO vs. ethanol), incubation time, and concentration ranges .

- Meta-analysis : Systematically review existing studies using PRISMA guidelines to identify confounding variables . Document all parameters in supplementary materials to enable cross-study validation .

Q. What advanced techniques are critical for elucidating Pestalotheol C’s mechanism of action?

- Omics integration : Transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify target pathways .

- Molecular docking : Validate binding affinity to hypothesized targets (e.g., enzymes, receptors) using AutoDock Vina .

- Kinetic studies : Surface plasmon resonance (SPR) to measure real-time interaction kinetics . Ensure raw data (e.g., sequencing files, docking parameters) are archived in repositories like Zenodo for transparency .

Methodological Frameworks

How to formulate a FINER research question for Pestalotheol C studies?

- Feasible : Access to sufficient fungal biomass for extraction.

- Interesting : Address gaps (e.g., unexplored synergistic effects with existing drugs).

- Novel : Investigate understudied targets (e.g., quorum-sensing inhibition in biofilms).

- Ethical : Adhere to biosafety protocols for handling bioactive compounds.

- Relevant : Align with global health priorities (e.g., antimicrobial resistance).

Q. What strategies ensure robust data analysis in Pestalotheol C research?

- Multivariate analysis : PCA or PLS-DA to correlate structural features with bioactivity .

- Dose-time-response modeling : Use nonlinear regression (GraphPad Prism) to quantify dynamic effects .

- Reproducibility checks : Share code/scripts (e.g., R/Python) for statistical models .

Data Presentation Standards

Q. Table 1. Minimum Reporting Requirements for Pestalotheol C Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.